Quassin

Übersicht

Beschreibung

Quassin is a naturally occurring chemical compound primarily found in the bark and wood of various plant species in the Simaroubaceae family. It is renowned for being one of the most bitter substances in nature, with a bitter threshold of 0.08 parts per million, making it 50 times more bitter than quinine . This compound was first isolated in 1937, and its chemical structure was elucidated in 1961 . It is a white, crystalline substance and is the prototypical example of the family of quassinoids .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Quassin kann durch den oxidativen Abbau von Triterpenderivaten synthetisiert werden. Die biosynthetischen Vorläufer von Quassinoiden ähneln denen von Limonoiden, aber die genauen biosynthetischen Pfade wurden noch nicht vollständig geklärt . Die Synthese umfasst mehrere Schritte, darunter die Bildung eines polycyclischen Skeletts und die Einarbeitung von oxygenierten funktionellen Gruppen.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound erfolgt typischerweise durch Extraktion aus natürlichen Quellen wie der Rinde des Quassia amara-Baumes. Der Extraktionsprozess umfasst das Mahlen der Rinde, das Einweichen in Wasser oder Alkohol und anschliessende Reinigung der Lösung durch Verdampfung und Kristallisation, um reines this compound zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Quassin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für die Modifizierung seiner Struktur und die Verbesserung seiner biologischen Aktivität unerlässlich.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden, um zusätzliche oxygenierte funktionelle Gruppen einzuführen.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden, um Carbonylgruppen zu Alkoholen zu reduzieren.

Substitution: Halogenierungsreaktionen unter Verwendung von Reagenzien wie Brom oder Chlor können Halogenatome in das Quassinmolekül einführen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene oxygenierte Derivate von this compound, die eine verbesserte biologische Aktivität aufweisen können .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Quassin has garnered attention due to its various pharmacological effects, which include:

Anticancer Properties

This compound and its derivatives have been studied for their anticancer potential. Research indicates that quassinoids exhibit anti-proliferative effects on various tumor cell types. For instance, studies have shown that this compound affects protein synthesis and influences key signaling pathways involved in cancer progression, such as HIF-1α and MYC .

| Study | Findings |

|---|---|

| Raji & Bolarinwa (1997) | This compound demonstrated significant anti-leukemic activity in vitro. |

| Recent Reviews | Over 150 quassinoids have been isolated, showing a range of inhibitory effects against cancer cells. |

Antifertility Effects

This compound has been identified as an antifertility agent in animal studies. It inhibits steroidogenesis in Leydig cells, leading to reduced fertility outcomes. In one study, this compound was administered to rats, resulting in a significant decrease in litter size compared to controls .

| Dosage | Effect on Fertility |

|---|---|

| 0.1 mg/kg | Significant reduction in litter size observed. |

| Higher doses | No lethal effects on treated cells noted. |

Antimicrobial Activity

This compound exhibits antimicrobial properties, particularly against Plasmodium falciparum, the causative agent of malaria. In vitro studies show that this compound has an IC50 value of 0.06 µg/ml, indicating potent activity against this parasite . Furthermore, it has been noted that this compound can be combined with other antimalarial drugs like artesunate for enhanced efficacy without antagonistic interactions.

Agricultural Applications

This compound's biopesticidal properties make it a candidate for agricultural applications:

Antifeedant Activity

Research has demonstrated that this compound acts as an antifeedant against various pests, making it a potential natural pesticide . This property can be leveraged to develop environmentally friendly pest control strategies.

Nematicidal and Herbicidal Properties

This compound has also shown nematicidal effects against root-knot nematodes, which are significant agricultural pests. Its application could reduce reliance on synthetic nematicides and promote sustainable agricultural practices .

Synthesis and Chemical Modifications

The synthesis of this compound has evolved significantly, with recent advancements allowing for more efficient production methods. A new synthetic route utilizing catalytic hydrogen atom transfer has been developed, enabling the asymmetric synthesis of this compound in just 14 steps from commercially available materials . This efficiency opens avenues for further research into modifying this compound's structure to enhance its biological activities.

Wirkmechanismus

Quassin exerts its effects through several mechanisms:

Inhibition of Protein Synthesis: this compound inhibits eukaryotic protein synthesis by interfering with the peptidyl transferase activity of the ribosome.

Mitochondrial Membrane Depolarization: It induces mitochondrial membrane depolarization, leading to apoptosis in cancer cells.

Activation of Caspase-3: this compound activates caspase-3, a key enzyme in the apoptotic pathway, resulting in programmed cell death.

Vergleich Mit ähnlichen Verbindungen

Quassin gehört zur Familie der Quassinoide, die über 200 bekannte Verbindungen umfasst. Einige ähnliche Verbindungen sind:

Neothis compound: Ähnlich in der Struktur wie this compound, aber mit leichten Variationen in den funktionellen Gruppen.

Eurycomanone: Ein weiteres Quassinoid mit bemerkenswerter Antimalariaaktivität.

Einzigartigkeit: this compound ist einzigartig aufgrund seiner extremen Bitterkeit und seiner vielfältigen biologischen Aktivitäten. Seine Fähigkeit, die Proteinsynthese zu hemmen und Apoptose zu induzieren, macht es zu einer wertvollen Verbindung für die Krebsforschung .

Biologische Aktivität

Quassin is a naturally occurring quassinoid derived from the plant Quassia amara, known for its diverse biological activities. This article explores the biological effects of this compound, focusing on its antimalarial, cytotoxic, and endocrine-disrupting properties, supported by case studies and research findings.

Chemical Structure and Properties

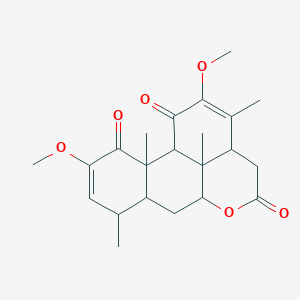

This compound is characterized by a complex structure that contributes to its biological activity. It is classified as a quassinoid, which are typically bitter compounds with a C20 skeleton. Its molecular formula is , and it exhibits significant solubility in organic solvents but limited solubility in water.

Antimalarial Activity

Research has shown that this compound exhibits limited direct antimalarial activity against Plasmodium falciparum, the causative agent of malaria. A study indicated that this compound itself was inactive against this parasite in vitro; however, its chemically modified derivatives demonstrated enhanced antimalarial properties. For instance, semisynthetic analogues derived from this compound were tested against multidrug-resistant strains of P. falciparum and showed improved efficacy by inhibiting protein synthesis more rapidly than nucleic acid synthesis .

Table 1: Antimalarial Activity of this compound Derivatives

Cytotoxicity Studies

This compound has been evaluated for its cytotoxic effects on various cancer cell lines. A notable study assessed the cytotoxicity of this compound against KB cells (human oral epidermoid carcinoma cells). Results indicated that this compound exhibited selective cytotoxicity, with varying effects depending on the concentration used. The compound was found to inhibit cell proliferation in a dose-dependent manner .

Table 2: Cytotoxic Effects of this compound on KB Cells

| Concentration (µM) | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 0 | 100 | - |

| 10 | 80 | - |

| 50 | 50 | 25 |

| 100 | 20 | - |

Endocrine Disruption

This compound has also been studied for its effects on steroidogenesis. In vitro studies demonstrated that this compound inhibited testosterone secretion in rat Leydig cells, both under basal conditions and when stimulated by luteinizing hormone (LH). This suggests potential endocrine-disrupting properties, which may have implications for reproductive health .

Case Studies

- Antimalarial Efficacy : A study involving the synthesis of quassinoid analogues highlighted the effectiveness of chemically modified derivatives over natural this compound in inhibiting P. falciparum. The findings emphasized the importance of structural modifications to enhance biological activity against malaria .

- Cytotoxicity Assessment : In a detailed examination of this compound's cytotoxicity, researchers found that while this compound showed significant activity against cancer cells, it also exhibited low toxicity towards normal cells at certain concentrations, indicating its potential as a therapeutic agent with selective action .

- Endocrine Impact : Research exploring the impact of this compound on Leydig cells revealed that even low doses could significantly disrupt testosterone production, raising concerns about its use in products intended for human consumption or therapeutic applications .

Eigenschaften

IUPAC Name |

4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,11,16-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O6/c1-10-7-14(26-5)20(25)22(4)12(10)8-15-21(3)13(9-16(23)28-15)11(2)18(27-6)17(24)19(21)22/h7,10,12-13,15,19H,8-9H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSXSVZRTUWBHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)OC)C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861626 | |

| Record name | 2,12-Dimethoxypicrasa-2,12-diene-1,11,16-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Quassin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036587 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

76-78-8 | |

| Record name | Picrasa-2,12-diene-1,11,16-trione, 2,12-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3aS,6aR,7aS,8S,11aS,11bS,11cS)-1,3a,4,5,6a,7,7a,8,11,11a,11b,11c-dodecahydro-2,10-dimethoxy-3,8,11a,11c-tetramethyldibenzo[de,g]chromene-1,5,11-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quassin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036587 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

221 - 222 °C | |

| Record name | Quassin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036587 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.